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Compound of Interest

Compound Name: 6,6-Dimethylhept-1-yne

Cat. No.: B13622255 Get Quote

Introduction & Molecule Profile
6,6-dimethylhept-1-yne is a specialized terminal alkyne intermediate used frequently as a

steric probe and a lipophilic linker in medicinal chemistry.[1][2] Unlike linear alkynes, the bulky

tert-butyl group at the C6 position imparts unique folding properties and enhanced solubility in

non-polar organic solvents, while the terminal alkyne (C1) remains accessible for

functionalization.

This guide addresses the specific challenges of working with this molecule: balancing its

volatility during isolation with its reactivity in C-C bond formation.
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Property Specification Experimental Note

CAS 19444-03-2

Formula

ngcontent-ng-c567981813=""

_nghost-ng-c1980439775=""

class="inline ng-star-inserted">

Structure
Terminal alkyne with remote

steric bulk.[2]

Boiling Point ~135–145°C (Est.)

Volatile. Significant loss can

occur during high-vacuum

rotary evaporation.[2]

Solubility High (Hexane, DCM, THF)

Poor solubility in pure water;

requires co-solvents for

aqueous protocols.

Reactivity Nucleophilic (via acetylide)

Prone to Glaser homocoupling

(

) in the presence of

.

Handling & Safety Protocols
Volatility Management (Critical)
Research indicates that C9 alkynes with branching can exhibit deceptive volatility.

Evaporation: Never evaporate reaction mixtures to dryness under high vacuum (< 10 mbar)

without a "keeper" solvent (e.g., toluene or high-boiling ether) if the product yield is low.

Cold Traps: Ensure rotary evaporator baths are not heated above 30°C during solvent

removal.
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Atmosphere: Store under Argon/Nitrogen. Terminal alkynes can slowly polymerize or form

explosive acetylides in contact with copper/brass piping.

Container: Teflon-lined caps are required to prevent solvent leaching and evaporation.[1][2]

Protocol A: Sonogashira Cross-Coupling
Application: Synthesis of aryl-alkyne scaffolds for drug discovery.[1][2] Challenge: The tert-butyl

tail increases lipophilicity, which can hinder reaction rates in standard polar aprotic solvents like

pure DMF/DMSO if the aryl halide is also very non-polar.

Mechanistic Workflow
The following diagram illustrates the catalytic cycle, emphasizing the critical Copper(I) cycle

where the alkyne enters.
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Figure 1: The Sonogashira catalytic cycle. Note that the Transmetallation step (Yellow) is where

the 6,6-dimethylhept-1-yne enters the cycle via the Copper co-catalyst.[1][2]
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Optimized Procedure
Scale: 1.0 mmol basis

Catalyst Prep: In a glovebox or under active Ar flow, charge a dry reaction vial with:

Aryl Halide (1.0 equiv)[3]

(0.02 equiv) — Preferred over Pd(PPh3)4 for air stability.

CuI (0.01 equiv) — Keep low to minimize homocoupling.

Solvent System: Add THF:Triethylamine (3:1 v/v, 5 mL).

Why? Pure amine solvents can be too polar for the lipophilic 6,6-dimethylhept-1-yne.[1]

[2] THF ensures full solubilization.

Degassing (Crucial): Sparge the solvent mixture with Argon for 5 minutes.

Risk:[1][2][4] Failure to degas leads to oxidative homocoupling of the alkyne (Glaser

coupling).

Addition: Add 6,6-dimethylhept-1-yne (1.2 equiv) via syringe.

Reaction: Stir at 50°C for 4–12 hours. Monitor via TLC (stain with

).[5]

Workup: Dilute with

, wash with

(sat. aq) to remove Copper, dry over

, and concentrate (carefully, see Section 2).

Protocol B: CuAAC "Click" Chemistry
Application: Bioconjugation or linking the alkyne to azide-functionalized probes.[2][6][7]

Challenge: 6,6-dimethylhept-1-yne is highly hydrophobic.[2] Standard aqueous "Click"
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conditions will fail due to phase separation.

Reaction Setup Workflow

1. Solvent Prep
tBuOH : H2O (1:1)

2. Add Reagents
Azide + Alkyne

3. Catalyst Gen
CuSO4 + NaAsc

4. Reaction
RT, 12-24h

5. Extraction
DCM or EtOAc

Click to download full resolution via product page

Figure 2: Step-by-step workflow for hydrophobic Click Chemistry.

Optimized Procedure
Solvent: Prepare a 1:1 mixture of tert-Butanol (tBuOH) and Water.[2]

Why? tBuOH dissolves the lipophilic alkyne and azide, while water solubilizes the copper

catalyst and ascorbate.

Reagents:

Dissolve Azide (1.0 equiv) and 6,6-dimethylhept-1-yne (1.1 equiv) in the solvent setup.

Catalyst Cocktail:

Add

(5 mol%).

Add Sodium Ascorbate (10 mol%).

Optional: If the azide is biomolecule-based, add THPTA ligand (5 mol%) to protect the

biomolecule from oxidative damage [1].

Execution: Stir vigorously at Room Temperature. The solution should remain homogenous or

slightly cloudy.

Completion: Upon completion, the triazole product often precipitates or can be extracted into

DCM.
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Protocol C: Lithiation & Alkylation
Application: Chain extension (nucleophilic substitution).

Cooling: Dissolve 6,6-dimethylhept-1-yne in anhydrous THF. Cool to -78°C (Dry

ice/Acetone).

Deprotonation: Add n-BuLi (1.05 equiv) dropwise.[1][2]

Note: The bulky tail does not hinder the terminal proton.

Trapping: Stir for 30 mins, then add the electrophile (e.g., Alkyl Iodide, Epoxide).

Warming: Allow to warm to RT slowly.

Troubleshooting & Quality Control
Observation Probable Cause Corrective Action

Low Yield (Sonogashira) Glaser Homocoupling

Increase Argon sparging time;

add alkyne slowly (syringe

pump).

Product Loss Volatility

Do not use high vacuum for

drying. Use a gentle

stream or distillation.

Incomplete Reaction (Click) Phase Separation
Increase tBuOH ratio or switch

to THF/Water (4:1).

Black Precipitate Pd Black Formation

Oxygen leak or insufficient

ligand (

). Add more ligand.

References
BroadPharm.Protocol for Azide-Alkyne Click Chemistry. (Discusses THPTA ligand usage for

stabilizing Cu(I)).
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Organic Chemistry Portal.Sonogashira Coupling: Mechanism and Conditions.

Sigma-Aldrich.6,6-Dimethylhept-1-en-4-yn-3-ol Properties.[1][2] (Used for analog physical

property estimation).

BenchChem.Optimizing Terminal Alkyne Synthesis and Purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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